7-(Difluoromethyl)naphthalen-2-ol

Synthetic Methodology Organofluorine Chemistry Medicinal Chemistry

Procure 7-(Difluoromethyl)naphthalen-2-ol as a metabolically stable synthetic intermediate for kinase inhibitor/GPCR lead optimization. CHF2 at C7 confers lipophilic H-bond donation distinct from -CH3/-CF3 analogs (cLogP ~3.9). 2-OH enables facile O-alkylation/Mitsunobu. Ideal as inert negative control for 5-LOX/sEH assays (IC50 >10,000 nM).

Molecular Formula C11H8F2O
Molecular Weight 194.18 g/mol
Cat. No. B11906284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)naphthalen-2-ol
Molecular FormulaC11H8F2O
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)O)C(F)F
InChIInChI=1S/C11H8F2O/c12-11(13)8-2-1-7-3-4-10(14)6-9(7)5-8/h1-6,11,14H
InChIKeyHRQXGWOJWZYFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Difluoromethyl)naphthalen-2-ol (CAS 1261787-94-3): Procurement-Ready Fluorinated Naphthalene Building Block


7-(Difluoromethyl)naphthalen-2-ol (CAS 1261787-94-3, molecular formula C11H8F2O, molecular weight 194.18) is a fluorinated naphthalene derivative containing a hydroxyl group at the 2-position and a difluoromethyl (-CHF2) substituent at the 7-position [1]. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs, where the CHF2 moiety serves as a lipophilic hydrogen bond donor and a metabolically stable isostere of thiol, hydroxyl, or amino groups [2].

Why 7-(Difluoromethyl)naphthalen-2-ol Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Naphthol Analogs


Substituting 7-(difluoromethyl)naphthalen-2-ol with generic 2-naphthol, 7-methylnaphthalen-2-ol, or positional isomers in lead optimization or material synthesis fundamentally alters both physicochemical and biological profiles. The difluoromethyl group at the 7-position confers a distinct electronic environment and a moderate increase in lipophilicity (calculated logP ~3.9) compared to unsubstituted 2-naphthol (logP ~2.7) . More critically, the CHF2 moiety acts as a metabolically stable hydrogen bond donor that can engage in orthogonal non-covalent interactions not achievable with -CH3 or -CF3 substituents [1]. As a result, direct replacement with non-fluorinated or trifluoromethylated analogs in a pharmacophore or synthetic sequence risks loss of target engagement, altered metabolic pathways, or divergent chemical reactivity, necessitating compound-specific evaluation rather than class-level interchangeability.

Quantitative Differentiation Evidence: 7-(Difluoromethyl)naphthalen-2-ol vs. Key Comparators


Regiospecific Synthesis via Pd-Catalyzed Insertion Enables Access to 7-Substituted CHF2-Naphthalene Scaffolds

The synthesis of 7-(difluoromethyl)naphthalen-2-ol is achieved through a Pd-catalyzed intramolecular insertion of 1,1-difluoroallenes, which proceeds with exclusive β-regioselectivity to form a six-membered carbocycle [1]. In contrast, conventional electrophilic or nucleophilic difluoromethylation of preformed naphthol cores often yields mixtures of regioisomers or requires harsh conditions. This ring-construction strategy provides a direct route to the 7-substituted CHF2-naphthalene scaffold, with yields ranging from 60% to 85% depending on the substitution pattern of the starting o-bromophenyl-bearing 1,1-difluoroallene [1].

Synthetic Methodology Organofluorine Chemistry Medicinal Chemistry

In Vitro Selectivity Profile: Weak Inhibition of 5-LOX and sEH Confirms Suitability for Counter-Screening

7-(Difluoromethyl)naphthalen-2-ol was profiled against a panel of inflammation-related enzymes. It exhibited IC50 values >10,000 nM for human recombinant 5-lipoxygenase (5-LOX) and human recombinant soluble epoxide hydrolase (sEH), indicating negligible inhibition of these targets [1]. This weak activity profile is critical for researchers seeking a fluorinated naphthalene scaffold that does not confound primary assay results with off-target enzyme inhibition. In comparison, many unsubstituted naphthols and their simple alkyl derivatives exhibit non-specific enzyme inhibition at similar concentrations due to redox cycling or promiscuous aggregation.

Enzymology Drug Discovery Counter-Screening

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA)

The introduction of the difluoromethyl group at the 7-position modulates the lipophilicity and polarity of the naphthol scaffold. The calculated logP (cLogP) for 7-(difluoromethyl)naphthalen-2-ol is approximately 3.93, while the topological polar surface area (TPSA) is 20.23 Ų [1]. These values position the compound between the more lipophilic 7-(trifluoromethyl)naphthalen-2-ol (cLogP ~4.5, TPSA 20.23 Ų) and the less lipophilic 2-naphthol (cLogP 2.70, TPSA 20.23 Ų) [2]. The intermediate logP value may translate to balanced membrane permeability and aqueous solubility, a desirable profile for lead-like compounds.

Physicochemical Properties ADME Lipophilicity

Metabolic Stability Advantage of CHF2 Group vs. CH3 or CF3 Substituents

The difluoromethyl group is recognized as a metabolically stable bioisostere that resists oxidative metabolism better than methyl groups while avoiding the potential for reactive metabolite formation sometimes associated with trifluoromethyl groups [1]. In comparative studies of aryl-CHF2 vs. aryl-CH3 compounds, the CHF2 moiety consistently shows prolonged half-life in human liver microsomes (HLM) and reduced CYP450-mediated oxidation. For example, in a matched molecular pair analysis of naphthalene derivatives, compounds bearing CHF2 at the 7-position exhibited intrinsic clearance (CLint) values 2- to 5-fold lower than their 7-methyl counterparts in HLM assays [2].

Metabolic Stability ADME Drug Design

Recommended Procurement-Driven Applications for 7-(Difluoromethyl)naphthalen-2-ol


Scaffold for Selective Kinase or GPCR Modulator Design

The moderate lipophilicity (cLogP ~3.9) and metabolically stable CHF2 group make this naphthol an attractive core for developing selective kinase inhibitors or GPCR modulators, particularly when a hydrogen bond donor is required in a hydrophobic pocket. The 2-OH handle permits facile functionalization (e.g., O-alkylation, Mitsunobu) to introduce diverse pharmacophores [1].

Counter-Screening Negative Control

Given its confirmed weak inhibition (IC50 >10,000 nM) against 5-LOX and sEH, 7-(difluoromethyl)naphthalen-2-ol serves as a reliable negative control or inert scaffold in enzymatic and cellular assays, reducing the incidence of false-positive hits that plague naphthol-based screening libraries [2].

Agrochemical Intermediate for Fungicide or Herbicide Development

The difluoromethyl group is a privileged motif in modern agrochemicals due to its enhanced metabolic stability and lipophilicity. 7-(Difluoromethyl)naphthalen-2-ol can be advanced as a key intermediate in the synthesis of novel fungicides or herbicides, where the naphthalene core provides a rigid aromatic platform for target binding [1].

Fluorescent Probe Precursor

Naphthol derivatives are known fluorophores. The CHF2 substituent may modulate the fluorescence quantum yield and photostability relative to unsubstituted 2-naphthol. Researchers can exploit the 2-OH group for conjugation to biomolecules or reactive handles, generating novel fluorinated fluorescent probes for cellular imaging [3].

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